Dinoxyline

Dopamine Receptor Binding Affinity Receptor Profiling

Dinoxyline is a conformationally rigid, full agonist at all five dopamine receptor subtypes (D1–D5), rationally designed with a unique oxygen ether tether—not the methylene bridge found in dihydrexidine and dinapsoline. This critical structural distinction confers high D4 affinity (Ki=43nM) and balanced full-agonist efficacy across GIRK channel activation, cAMP inhibition, and MAPK phosphorylation. Its divergent SAR—where N-alkylation unexpectedly decreases D2 affinity—makes it irreplaceable for D4 pharmacology, biased signaling dissection, and SAR-driven ligand discovery. Generic substitution with related rigid analogs cannot replicate these pharmacological properties.

Molecular Formula C15H13NO3
Molecular Weight 255.27 g/mol
CAS No. 757176-96-8
Cat. No. B12756123
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDinoxyline
CAS757176-96-8
Molecular FormulaC15H13NO3
Molecular Weight255.27 g/mol
Structural Identifiers
SMILESC1C2C3=C(C(=C(C=C3)O)O)OC4=CC=CC(=C24)CN1
InChIInChI=1S/C15H13NO3/c17-11-5-4-9-10-7-16-6-8-2-1-3-12(13(8)10)19-15(9)14(11)18/h1-5,10,16-18H,6-7H2
InChIKeyQOHSTVKJXZTEOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dinoxyline (CAS 757176-96-8): A High-Affinity Dopamine Receptor Agonist Tool Compound


Dinoxyline (8,9-dihydroxy-1,2,3,11b-tetrahydrochromeno[4,3,2,-de]isoquinoline) is a conformationally rigid, synthetic compound that functions as a potent, full agonist at all five dopamine receptor subtypes (D1–D5) [1]. It was rationally designed as a bioisostere of the β-phenyldopamine pharmacophore, utilizing an ether linkage to tether the essential structural elements, a modification that distinguishes it from earlier methylene-bridged rigid analogs like dihydrexidine and dinapsoline [2]. This unique chemical scaffold confers a high-affinity binding profile and a distinct pattern of functional activity, making it a valuable pharmacological tool for dissecting dopaminergic signaling pathways in neuroscience research [1].

The Risks of Generic Substitution: Why Dinoxyline's Specific Pharmacological Fingerprint Cannot Be Replaced by Other Dopamine Agonists


Despite a shared classification as dopamine receptor agonists, structural analogs like dihydrexidine and dinapsoline exhibit markedly different pharmacological fingerprints from Dinoxyline. Generic substitution fails because small structural changes—such as an oxygen atom replacing a methylene group in the tethering bridge—lead to profound, non-linear alterations in receptor subtype selectivity, functional efficacy at specific signaling pathways (e.g., GIRK channel activation, arachidonic acid release), and structure-activity relationships (SAR) [1]. Critically, Dinoxyline's unique profile cannot be inferred from or replicated by its closest analogs, necessitating its specific use for experiments requiring a non-selective, high-affinity dopamine agonist or for probing D4 receptor function [2].

Quantitative Differentiation of Dinoxyline (CAS 757176-96-8): A Head-to-Head Evidence Guide for Scientific Procurement


Dinoxyline's Unmatched Broad-Spectrum, High-Affinity Binding Across Dopamine Receptor Subtypes

Dinoxyline (DNX) is distinguished by its uniquely broad, high-affinity binding profile across D1, D2, D3, and D4 dopamine receptors, with Ki values of 7 nM, 6 nM, 5 nM, and 43 nM, respectively [1]. In contrast, its close structural analog dinapsoline (DNS) and dihydrexidine (DHX) exhibit only moderate affinity for the human D4 receptor [1]. This makes DNX the first reported ligand with high affinity at all dopamine receptors, a profile that is a direct consequence of its unique ether-linked bioisosteric structure [2].

Dopamine Receptor Binding Affinity Receptor Profiling D4 Receptor

A Divergent Structure-Activity Relationship (SAR) at D2 Receptors: The Impact of N-Alkylation

The SAR of Dinoxyline diverges significantly from that of its analogs. While N-alkylation of dihydrexidine and dinapsoline is known to increase their affinity for D2 receptors, this same modification on Dinoxyline results in a decrease in D2 affinity [1]. This finding, specifically observed with N-allyl and N-n-propyl derivatives of Dinoxyline, suggests it engages different amino acid residues within the D2 receptor binding pocket compared to dihydrexidine and dinapsoline [1].

Structure-Activity Relationship D2 Receptor Medicinal Chemistry

Atypical Functional Selectivity at the D2 Receptor: A Balanced Profile Across Multiple Signaling Pathways

In a direct comparative study using CHO cells expressing the human D2L receptor, Dinoxyline (DNX) exhibited a unique pattern of functional selectivity. Unlike its analogs dihydrexidine (DHX) and dinapsoline (DNS), which were partial agonists for G protein-coupled inwardly rectifying potassium (GIRK) channel activation, DNX was a full agonist, achieving activation comparable to the reference agonist quinpirole (QP) [1]. Furthermore, while a specific receptor mutation (S5.43A) eliminated arachidonic acid (AA) release activity for DHX and DNS, it did not affect DNX's ability to induce AA release [2]. This demonstrates that DNX stabilizes a distinct set of active receptor conformations.

Functional Selectivity D2 Receptor GIRK Channel MAPK

Full D1 Agonist Activity with a Unique Bioisosteric Scaffold

Dinoxyline is a potent, full agonist at the dopamine D1 receptor, with an EC50 of 30 nM for stimulating adenylate cyclase activity and a functional affinity (K0.5) of less than 10 nM [1]. This is significant because it demonstrates that the ether-linked bioisosteric scaffold of Dinoxyline is capable of fully activating the D1 receptor, in contrast to the ether analog of dihydrexidine (O-Dihydrexidine), which had negligible affinity (Ki > 1,000 nM) for dopamine receptors [2]. This validates the specific, non-obvious design of Dinoxyline as a successful bioisostere.

D1 Receptor Bioisostere Adenylate Cyclase

Comparative Potency at the D2 Receptor: A Distinct Rank Order Among Rigid Agonists

While Dinoxyline (DNX) and quinpirole (QP) show similar efficacy in D2-mediated pathways, their potencies differ in a way that distinguishes DNX from other rigid agonists. In assays measuring inhibition of cAMP synthesis and stimulation of MAP kinase phosphorylation, the rank order of potency was RNPA >> QP = DNX > SNPA > DHX = DNS for cAMP, and RNPA >> QP = DNX > DHX > DNS = SNPA for MAPK [1]. This places DNX as equipotent to the prototypical agonist QP, and significantly more potent than its close structural analogs dihydrexidine (DHX) and dinapsoline (DNS) in these assays.

D2 Receptor Functional Potency MAPK cAMP

Target Applications for Dinoxyline (CAS 757176-96-8) in Preclinical Neuroscience Research


As a Pan-Dopamine Agonist Tool for Comprehensive Receptor Profiling

Use Dinoxyline as a universal, high-affinity agonist to simultaneously activate D1, D2, D3, and D4 receptors in vitro. This is supported by its unique, quantified Ki values (7 nM, 6 nM, 5 nM, and 43 nM respectively) [1]. Its application is ideal for experiments seeking to understand the net effect of broad dopaminergic stimulation, such as in neuronal culture models or signaling network analysis, without the confounding factor of receptor subtype selectivity present in most other dopaminergic tools.

For Investigating D4 Dopamine Receptor-Mediated Signaling and Function

Employ Dinoxyline as a primary agonist for studying D4 receptor pharmacology. This is based on the direct comparative evidence showing that unlike dihydrexidine and dinapsoline, which have only moderate D4 affinity, Dinoxyline binds to the D4 receptor with high affinity (Ki = 43 nM) [1]. This makes it a unique tool among the class of rigid β-phenyldopamine agonists for probing the functional roles of D4 receptors in the central nervous system.

As a Reference Compound in D2 Receptor Functional Selectivity Studies

Utilize Dinoxyline as a 'balanced' full-agonist comparator in studies of ligand-biased signaling at the D2 receptor. Its profile is characterized by full efficacy for both GIRK channel activation and other pathways like cAMP inhibition and MAPK phosphorylation, in contrast to the pathway-biased, partial agonist behavior of dihydrexidine and dinapsoline [1]. Furthermore, its signaling remains robust through a specific receptor mutation (S5.43A) that disrupts AA release for its analogs, offering a unique probe for exploring ligand-receptor interaction models [2].

As a Lead Scaffold in Medicinal Chemistry Programs Targeting Dopaminergic Pathways

Use the unique dinoxyline chemotype as a starting point for structure-activity relationship (SAR) studies. Its divergent SAR, where N-alkylation decreases D2 affinity contrary to what is observed with dinapsoline and dihydrexidine, indicates it engages the receptor binding pocket in a distinct manner [1]. This provides a valuable and alternative direction for developing novel dopaminergic ligands with potentially unique pharmacological profiles, as originally conceived in its patent [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dinoxyline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.